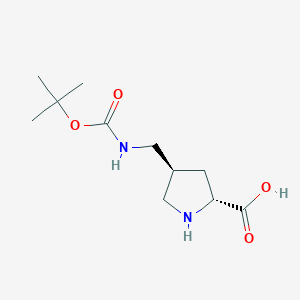![molecular formula C10H12N2 B13053029 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile](/img/structure/B13053029.png)
3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile is an organic compound with the molecular formula C10H12N2. It is a derivative of benzonitrile, featuring a methylamino group and an ethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile typically involves the following steps:
Starting Materials: Benzonitrile and ®-1-(Methylamino)ethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the nitrile group.
Catalysts: Catalysts like Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield amines.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenating agents like Br2 or Cl2 in the presence of a solvent such as dichloromethane (CH2Cl2).
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(1R)-1-Hydroxy-2-(methylamino)ethyl]phenol: Similar structure but with a hydroxyl group instead of a nitrile group.
3-[(1R)-1-(Dimethylamino)ethyl]benzenecarbonitrile: Similar structure but with a dimethylamino group instead of a methylamino group.
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
3-[(1R)-1-(methylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3/t8-/m1/s1 |
Clé InChI |
FZFYFVXVHIGBJC-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC(=C1)C#N)NC |
SMILES canonique |
CC(C1=CC=CC(=C1)C#N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)





![Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13052989.png)

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-D][1,4]diazepine-3-carboxylate hcl](/img/structure/B13053007.png)
